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Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging.

While it plays a beneficial role in tumor suppression and wound healing, the accumulation of

senescent cells with age contributes to a wide range of age-related pathologies. A key feature

of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP),

characterized by the release of a cocktail of pro-inflammatory cytokines, chemokines, and

growth factors. This creates a chronic, low-grade inflammatory state often termed

"inflammaging".

Recent research has identified the ectoenzyme CD38 as a critical regulator of cellular NAD⁺

levels, which decline significantly during aging.[1][2] CD38 is the primary NADase in

mammalian cells, responsible for hydrolyzing nicotinamide adenine dinucleotide (NAD⁺), a

crucial coenzyme in cellular metabolism and a substrate for sirtuins, a family of proteins with

key roles in maintaining cellular health and longevity. The age-related increase in CD38

expression and activity is a major driver of NAD⁺ decline, linking it directly to the aging process

and cellular senescence.[3][4] This guide provides a technical overview of the mechanisms by

which CD38 influences cellular senescence and how its inhibition presents a promising

therapeutic strategy to ameliorate age-related dysfunction.

Core Mechanisms: The CD38-NAD⁺-Sirtuin Axis and
SASP Feedback Loop
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The influence of CD38 on cellular senescence is primarily mediated through its potent NAD⁺-

degrading activity, which directly impacts sirtuin function and is further amplified by the

inflammatory environment created by the SASP.

The CD38-NAD⁺-Sirtuin Signaling Pathway
CD38 expression increases with age, leading to a reduction in cellular NAD⁺ pools.[3] This

decline in NAD⁺ availability directly impairs the activity of NAD⁺-dependent enzymes, most

notably the sirtuins (e.g., SIRT1 and SIRT6). Sirtuins are critical deacetylases that regulate

numerous cellular processes, including DNA repair, mitochondrial function, and inflammation.

By deacetylating target proteins, sirtuins help maintain cellular homeostasis and prevent

senescence.

Studies have shown that increased CD38 expression leads to decreased Sirt6 expression,

which in turn promotes cellular senescence.[1][5] Conversely, inhibiting CD38 preserves

cellular NAD⁺ levels, enhances sirtuin activity, and thereby alleviates senescence.[6][7] For

instance, knockdown of CD38 in myocardial cells was shown to mitigate D-galactose-induced

senescence via the NAD⁺/Sirt1 signaling pathway.[6]
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Caption: CD38-Sirtuin Signaling Pathway in Cellular Senescence.

SASP-Mediated Upregulation of CD38
A compelling finding in recent literature is that senescent cells themselves, while not

necessarily overexpressing CD38, orchestrate an increase in CD38 expression in neighboring,

non-senescent cells.[8][9] They achieve this through the SASP. Pro-inflammatory cytokines
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such as TNF-α, IL-6, and IL-1β, which are key components of the SASP, have been shown to

induce CD38 expression, particularly in immune cells like macrophages.[10]

This creates a detrimental feedback loop: the accumulation of senescent cells promotes an

inflammatory microenvironment, which in turn drives up CD38 expression in resident immune

cells.[10][11] These CD38-positive macrophages then become potent NAD⁺ degraders,

depleting NAD⁺ in the tissue microenvironment and potentially inducing senescence in

adjacent cells, thus propagating the senescent phenotype.[7][12]
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Caption: SASP-Mediated Induction of CD38 Expression.

Quantitative Data Summary
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The efficacy of CD38 inhibitors in counteracting cellular senescence has been quantified

across various studies using multiple established biomarkers. The following table summarizes

key findings from preclinical models.
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CD38 Inhibitor /

Model

Parameter

Measured
Result Reference

78c (small

molecule)Aged Mice
Tissue NAD⁺ Levels

Significant increase in

multiple tissues
[7][13][14]

Senescence Markers

(p16, p53, p21)

No significant

changes reported in

gene expression

[13]

Telomere-associated

DNA damage
Attenuated [13]

Cyanidin-3-O-

glucoside (C3G)D-gal-

induced senescent

H9c2 cells

SA-β-galactosidase

Levels
Reduced [1][5]

Reactive Oxygen

Species (ROS)
Reduced [1][5]

CD38 Expression Decreased [1][5]

Sirt6 Expression Increased [1][5]

CD38 siRNA

KnockdownD-gal-

induced senescent

H9c2 cells

SA-β-gal-positive cells
Significantly reduced

number
[6]

p16 and p21

Expression
Significantly reduced [6]

ROS Production Attenuated [6]

Apigenin

(flavonoid)Senescent

cells

Cellular senescence-

associated activity
Reduced [3]

CD38 Activity

Inhibited in a

concentration-

dependent manner

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9954496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://longevitybox.co.uk/blogs/uk-longevity-blog/cd38-inhibitors-a-breakthrough-for-age-related-diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://www.aging-us.com/article/204425/text
https://pubmed.ncbi.nlm.nih.gov/36490326/
https://www.aging-us.com/article/204425/text
https://pubmed.ncbi.nlm.nih.gov/36490326/
https://www.aging-us.com/article/204425/text
https://pubmed.ncbi.nlm.nih.gov/36490326/
https://www.aging-us.com/article/204425/text
https://pubmed.ncbi.nlm.nih.gov/36490326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6735286/
https://renuebyscience.com/blogs/research/inhibition-of-cd38-increases-nad-levels-and-extends-lifespan-in-mice
https://renuebyscience.com/blogs/research/inhibition-of-cd38-increases-nad-levels-and-extends-lifespan-in-mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIRT1 Activation Increased [3]

SASP Inhibition

(3TC)Aged Mice

CD38 Expression in

White Adipose Tissue
Decreased [15]

PARP1 Expression Decreased [15]

NAD⁺ Levels in White

Adipose Tissue
Increased [15]

Experimental Protocols
Reproducible and rigorous methodologies are crucial for studying cellular senescence. Below

are detailed protocols for key experiments cited in the literature on CD38 and senescence.

Induction of Cellular Senescence with D-galactose (D-
gal)

Objective: To induce a senescent phenotype in vitro.

Cell Line: Rat myocardial H9c2 cells are commonly used.[1][6]

Protocol:

Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Once cells reach approximately 80% confluency, replace the culture medium with fresh

medium containing D-galactose. A concentration of 10 g/L is often used to induce

senescence.[6]

Continue to culture the cells in the D-gal-containing medium for 48-72 hours.

Control cells should be cultured in parallel with a medium containing an equivalent

concentration of mannitol to control for osmotic effects.

Proceed with downstream analysis, such as SA-β-gal staining or Western blotting.
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Senescence-Associated β-Galactosidase (SA-β-gal)
Staining

Objective: To detect the activity of β-galactosidase at a suboptimal pH (6.0), a widely used

biomarker for senescent cells.[16]

Protocol:

Wash cells twice with phosphate-buffered saline (PBS).

Fix the cells with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in

PBS) for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium

phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide,

150 mM NaCl, and 2 mM MgCl₂.

Incubate the cells with the staining solution at 37°C (without CO₂) for 12-24 hours. Protect

from light.

Observe the cells under a microscope for the development of a blue color, indicative of

SA-β-gal activity.

Quantify the percentage of blue, senescent cells by counting at least 300 cells across

multiple random fields.

Western Blotting for Protein Expression
Objective: To quantify the protein levels of CD38, Sirtuins, and senescence markers (p16,

p21).

Protocol:

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a BCA protein assay.
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-CD38, anti-Sirt6, anti-p16, anti-

p21, anti-β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate and an imaging system.

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g.,

β-actin).

Measurement of Intracellular NAD⁺ Levels
Objective: To quantify the concentration of NAD⁺ in cell or tissue lysates.

Protocol:

Extract metabolites from cells or tissues using an acidic extraction buffer (e.g., 0.6 M

perchloric acid).

Neutralize the extracts with potassium hydroxide.

Use a commercially available NAD/NADH assay kit, which typically employs a cycling

reaction where NAD⁺ is reduced to NADH.
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In the cycling reaction, the enzyme alcohol dehydrogenase uses NADH to reduce a probe

into a highly fluorescent product.

Measure the fluorescence intensity using a microplate reader at the appropriate

excitation/emission wavelengths.

Calculate the NAD⁺ concentration based on a standard curve generated with known

NAD⁺ concentrations.

Normalize the results to the total protein content of the lysate.
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Experimental Setup
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Caption: General Experimental Workflow for Assessing CD38 Inhibitor Efficacy.

Conclusion
The inhibition of CD38 is emerging as a potent strategy to combat cellular senescence and its

associated pathologies. The mechanism is multifaceted, centered on the preservation of
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cellular NAD⁺ pools. By preventing NAD⁺ degradation, CD38 inhibitors bolster the activity of

protective sirtuins, thereby mitigating the onset of the senescent phenotype. Furthermore, by

breaking the inflammatory feedback loop where the SASP drives further CD38 expression,

these inhibitors can help quell the chronic inflammation that characterizes aging tissues. Small

molecules like 78c and natural compounds such as C3G and apigenin have shown

considerable promise in preclinical models, reducing senescence markers, restoring metabolic

function, and improving healthspan.[3][5][13] This body of research provides a strong rationale

for the continued development of CD38 inhibitors as a novel class of senotherapeutics aimed

at promoting healthy aging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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